N-Allylisatoic anhydride

概要

説明

N-Allylisatoic anhydride (NAA) is an organic compound with the chemical formula C9H7NO3. It appears as a white to yellow crystalline powder and is commonly used as a reagent in organic chemistry .

Synthesis Analysis

NAA can be synthesized through various methods, including cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone .

Molecular Structure Analysis

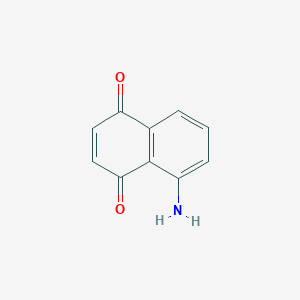

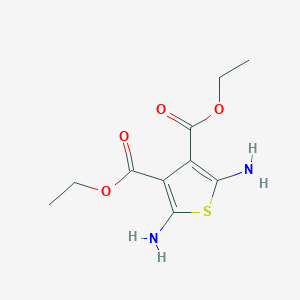

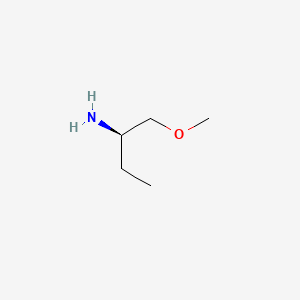

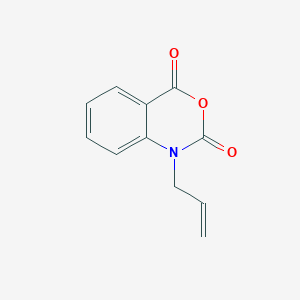

The molecular structure of NAA consists of a benzo[d][1,3]oxazine-2,4-dione ring. It contains functional groups that play a crucial role in its reactivity and biological interactions .

Chemical Reactions Analysis

NAA can undergo various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. Its reactivity is influenced by the presence of the anhydride functional group .

Physical And Chemical Properties Analysis

NAA is a white to yellow crystalline powder. Its solubility, melting point, boiling point, and other physical properties are relevant for its applications in organic synthesis .

科学的研究の応用

Synthesis of Nitrogen-Containing Heterocyclic Structures

N-Allylisatoic anhydride: is a versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds. These compounds are crucial in pharmaceutical chemistry for their biological activities. The anhydride can be used to construct complex structures like quinazolines, quinazolones, and benzodiazepines, which are core components in many therapeutic drugs .

Catalytic Carbonylation Reactions

In modern synthetic chemistry, N-Allylisatoic anhydride serves as a substrate for catalytic carbonylation reactions. These reactions are pivotal for introducing carbonyl groups into organic molecules, which is a fundamental step in creating a wide array of chemical products, from simple ketones to complex pharmaceutical agents .

Bioconjugation Techniques

The anhydride group in N-Allylisatoic anhydride is highly reactive, making it an excellent candidate for bioconjugation. This application is significant in the development of targeted drug delivery systems where the anhydride can be used to attach therapeutic agents to specific biological targets .

Polymer Synthesis

N-Allylisatoic anhydride: can be employed in the synthesis of polymers. Its reactivity with various monomers can lead to the creation of novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .

Organic Photovoltaic Cells

The electronic properties of N-Allylisatoic anhydride derivatives make them suitable for use in organic photovoltaic cells. Researchers are exploring these compounds for their potential to serve as organic semiconductors, which are essential for the development of flexible and lightweight solar cells .

Design of Fluorescent Probes

Due to its structural flexibility, N-Allylisatoic anhydride can be modified to design fluorescent probes. These probes are valuable tools in biochemistry and molecular biology for imaging and studying biological processes in real-time .

Creation of Antimicrobial Agents

The derivatives of N-Allylisatoic anhydride have been studied for their antimicrobial properties. By tweaking the molecular structure, scientists can develop new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Agricultural Chemicals

N-Allylisatoic anhydride: and its derivatives can be synthesized into compounds used in agriculture. These chemicals can serve as growth promoters, pesticides, or herbicides, contributing to the protection and enhancement of crop yields .

作用機序

Target of Action

N-Allylisatoic anhydride, like other anhydrides, primarily targets various biochemical entities in the cell. It’s known that anhydrides generally react with nucleophilic entities in the cell, such as water, alcohols, and amines .

Mode of Action

The mode of action of N-Allylisatoic anhydride involves nucleophilic attack on the carbonyl group of the anhydride . This leads to the formation of a tetrahedral intermediate, which then collapses, leading to the removal of the leaving group .

Biochemical Pathways

Anhydrides are known to participate in various biochemical reactions, including the formation of carboxylic acids, esters, and amides . The downstream effects of these reactions can vary widely, depending on the specific biochemical context.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic effect .

Result of Action

The reaction of anhydrides with nucleophilic entities can lead to various molecular transformations, including the formation of carboxylic acids, esters, and amides .

Action Environment

The action, efficacy, and stability of N-Allylisatoic anhydride can be influenced by various environmental factors . These may include the pH of the environment, the presence of other chemical entities, and the temperature.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-prop-2-enyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKDXKUIKQFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352830 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allylisatoic anhydride | |

CAS RN |

50784-07-1 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。